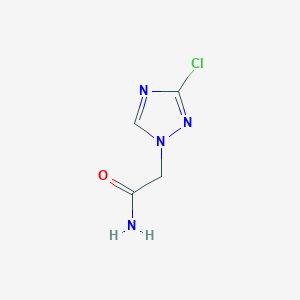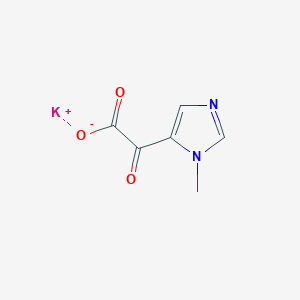![molecular formula C10H13Cl2N3S B1406748 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride CAS No. 1365836-71-0](/img/structure/B1406748.png)
2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
Overview
Description
“2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride” is a chemical compound . It has a molecular weight of 278.2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride” is characterized by a fused ring system, which imparts unique biological and pharmacological properties . The InChI code for this compound is 1S/C10H11N3S.2ClH/c11-4-1-10-13-9 (7-14-10)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2;2*1H .Scientific Research Applications
Chemical Properties and Biological Activity
- Complex Chemistry and Biological Activity : The compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), structurally related to the requested compound, are known for their diverse chemical properties and biological activities. These include different protonated and/or deprotonated forms, spectroscopic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Applications in Optical Sensing and Drug Development
- Optical Sensors and Biological Applications : Pyrimidine derivatives, closely related to the compound , are used in creating optical sensors due to their ability to form both coordination and hydrogen bonds. Besides, these derivatives have significant biological and medicinal applications (Jindal & Kaur, 2021).
Therapeutic Potential and Chemical Transformations
- Therapeutic Effects and Chemical Transformations : Derivatives of 1,3-azoles, which share structural similarities with the compound , exhibit various biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. These compounds serve as a crucial part of simple and complex natural molecules and synthetic drugs (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antitubercular Activity
- Antitubercular Activity : Certain pyridine and thiazol-derivatives show promising in vitro anti-tubercular activity against various strains of mycobacteria, including M. tuberculosis H37Rv, M. avium, and M. kansasii. These results suggest their potential in designing new anti-tubercular compounds (Asif, 2014).
Metabolic Pathways and Drug Interactions
- Metabolism and Drug Interaction Studies : The CYP1A2 enzyme plays a significant role in metabolizing dietary heterocyclic amines like PhIP and MeIQx to their carcinogenic forms in humans, as demonstrated by inhibitor studies with furafylline. This suggests the compound's potential relevance in metabolic pathway studies and drug interaction research (Boobis et al., 1994).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of this compound is the H1 subtype of histamine receptors . Histamine receptors play a crucial role in the immune response and act as mediators for various physiological functions such as smooth muscle contraction, vasodilation, and gastric acid secretion .
Mode of Action
As a histamine agonist, this compound selectively interacts with the H1 subtype of histamine receptors . This interaction triggers a series of intracellular events, leading to the physiological responses associated with histamine, such as vasodilation and smooth muscle contraction .
Biochemical Pathways
The compound’s interaction with the H1 histamine receptors can affect various biochemical pathways. For instance, it can influence the cAMP signaling pathway, which is involved in numerous cellular processes, including inflammation and allergic reactions .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The activation of H1 histamine receptors by this compound can lead to various molecular and cellular effects. These include the contraction of smooth muscles, increased vascular permeability leading to edema, and the stimulation of sensory nerves leading to itching and pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s bioavailability and action .
properties
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c11-4-1-9-7-14-10(13-9)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWMHHZTAFYFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride | |
CAS RN |
1365836-71-0 | |
| Record name | 2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)
![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)



![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)
![1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea](/img/structure/B1406681.png)



![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)
![4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1406686.png)
